molecular formula C6H4N2O4S B575386 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid CAS No. 172481-16-2

2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B575386
CAS No.: 172481-16-2
M. Wt: 200.168
InChI Key: VOOFZRKNWNMYEC-UHFFFAOYSA-N
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Description

2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its aromatic properties and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, leading to the formation of the thiazole ring. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout . The compound’s ability to interact with various enzymes and receptors also underlies its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Thiazole-4-carboxylic acid
  • Thiazole-2-carboxylic acid
  • 2-Aminothiazole-5-carboxylic acid

Comparison: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities. Compared to thiazole-4-carboxylic acid and thiazole-2-carboxylic acid, the presence of the oxoacetamido group enhances its enzyme inhibitory properties. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development .

Properties

CAS No.

172481-16-2

Molecular Formula

C6H4N2O4S

Molecular Weight

200.168

IUPAC Name

2-(oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H4N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1-2H,(H,11,12)(H,7,8,10)

InChI Key

VOOFZRKNWNMYEC-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)NC(=O)C=O)C(=O)O

Synonyms

5-Thiazolecarboxylicacid,2-[(oxoacetyl)amino]-(9CI)

Origin of Product

United States

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